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molecular formula C11H8O4S B8780879 6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

Cat. No. B8780879
M. Wt: 236.25 g/mol
InChI Key: HVNHONGYUMRPKG-UHFFFAOYSA-N
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Patent
US07935724B2

Procedure details

To a solution of benzo[b]thiophene-2,6-dicarboxylic acid dimethyl ester (139 mg, 0.56 mmol) in THF/MeOH (2/2 mL) was added 1 N NaOH (555 μL). After 5 h, the solution was diluted with CH2Cl2 and acidified with 5% citric acid. The combined organic fractions were dried, filtered, and concentrated to yield the desired acid, which was used without further purification. MS (EI): cal'd (MH+) 237.01, exp (MH+), 237.13.
Name
benzo[b]thiophene-2,6-dicarboxylic acid dimethyl ester
Quantity
139 mg
Type
reactant
Reaction Step One
Name
Quantity
555 μL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:9][C:8]2[CH:10]=[C:11]([C:14]([O:16][CH3:17])=[O:15])[CH:12]=[CH:13][C:7]=2[CH:6]=1)=[O:4].[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.CO.C(Cl)Cl>[CH3:17][O:16][C:14]([C:11]1[CH:12]=[CH:13][C:7]2[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[S:9][C:8]=2[CH:10]=1)=[O:15] |f:1.2,4.5|

Inputs

Step One
Name
benzo[b]thiophene-2,6-dicarboxylic acid dimethyl ester
Quantity
139 mg
Type
reactant
Smiles
COC(=O)C1=CC2=C(S1)C=C(C=C2)C(=O)OC
Name
Quantity
555 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF MeOH
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The combined organic fractions were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC(=O)C=1C=CC2=C(SC(=C2)C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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